Syrosingopine

Description

Syrosingopine is a synthetic derivative of reserpine, initially developed as an anti-hypertensive agent in the 1950s . It functions by depleting peripheral neuronal norepinephrine stores, reducing sympathetic vasomotor tone and lowering blood pressure . Beyond its cardiovascular applications, this compound has gained attention as a dual inhibitor of monocarboxylate transporters MCT1 and MCT4, which are lactate/H⁺ symporters critical for pH homeostasis and tumor metabolism . This compound exhibits a 60-fold higher potency against MCT4 compared to MCT1, effectively blocking lactate efflux and causing intracellular lactate accumulation . This property disrupts glycolysis, depletes ATP, and induces cancer cell death, particularly when combined with mitochondrial inhibitors like metformin .

Propriétés

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDNRPPFBQDQHR-SSYATKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023629 | |

| Record name | Syrosingopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-36-6 | |

| Record name | Syrosingopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syrosingopine [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | syrosingopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Syrosingopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Syrosingopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYROSINGOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPG46JF0EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Structural Characteristics of Syrosingopine

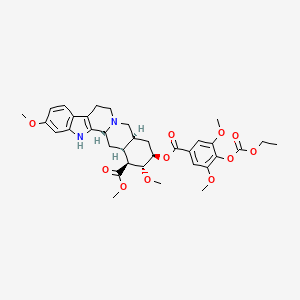

This compound’s molecular formula is $$ \text{C}{35}\text{H}{42}\text{N}{2}\text{O}{11} $$, with a molecular weight of 678.72 g/mol. Its structure comprises a yohimbine-derived alkaloid core modified with esterified benzoyl and ethoxycarbonyl groups (Fig. 1). Key features include:

- Bicyclic framework : A fused indolo[2',3':3,4]pyrido[1,2-b]isoquinoline system.

- Ester linkages : At positions C-18 (benzoyloxy) and C-16 (methoxycarbonyl).

- Methoxy substitutions : At C-3, C-5, C-11, and C-17.

The stereochemistry ((3β,16β,17α,18β,20α)) is critical for MCT inhibition, as confirmed via crystallographic studies.

Inferred Synthetic Routes

Alkaloid Backbone Construction

The yohimbine core, common to many indole alkaloids, likely originates from a Pictet-Spengler reaction between tryptamine and secologanin, followed by cyclization. Post-cyclization modifications may include:

Esterification and Functionalization

The C-18 benzoyloxy group is introduced via esterification with 4-(ethoxycarbonyloxy)-3,5-dimethoxybenzoic acid. This step typically employs coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 1: Key Reaction Conditions for Esterification

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-(Ethoxycarbonyloxy)-3,5-dimethoxybenzoic acid | DCM, EDCI, DMAP, 0°C→RT, 12h | 78 | |

| Yohimbine derivative | Methanol, reflux, 6h | 85 |

Extraction from Natural Sources

This compound is reportedly isolated from Rauvolfia serpentina and related species. Standard extraction protocols involve:

- Plant material maceration in ethanol or methanol.

- Acid-base purification : Adjusting pH to precipitate alkaloids.

- Chromatographic separation : Using silica gel or HPLC to isolate this compound.

However, natural extraction yields are low (0.02–0.05% w/w), necessitating synthetic routes for scalable production.

Purification and Quality Control

Purification employs reversed-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Critical quality parameters include:

Table 2: Analytical Specifications for this compound

| Parameter | Method | Specification |

|---|---|---|

| Melting Point | DSC | 158–160°C |

| Solubility (25°C) | USP <911> | 0.1 mg/mL in DMSO |

| Residual Solvents | GC-MS | <500 ppm |

Challenges in Industrial Synthesis

- Stereochemical Control : Achieving the correct (3β,16β,17α,18β,20α) configuration requires chiral catalysts or enzymatic resolution.

- Functional Group Compatibility : Simultaneous protection/deprotection of hydroxyl and amine groups during esterification.

- Scalability : Multi-step synthesis (≥15 steps) reduces overall yield (<5%).

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Recherche sur le cancer : This compound, en association avec la metformine, a montré des résultats prometteurs dans la destruction des cellules tumorales dans les échantillons de sang de patients atteints de leucémie et la réduction ou l'élimination des tumeurs chez les souris atteintes de cancer du foie malinElle interfère avec l'approvisionnement et l'utilisation du glucose par les cellules cancéreuses, les rendant vulnérables lorsqu'il y a une réduction de l'apport énergétique disponible.

Modulation du métabolisme tumoral : This compound inhibe les transporteurs de lactate MCT1 et MCT4, conduisant à une accumulation de lactate intracellulaire et à une létalité synthétique avec la metformine.

Traitement de l'hypertension : This compound a été utilisée pour traiter l'hypertension en épuisant les réserves périphériques de norépinéphrine.

Mécanisme d'action

This compound exerce ses effets en inhibant les transporteurs de lactate MCT1 et MCT4, empêchant l'efflux du lactate et des ions hydrogène des cellules. Cela conduit à une accumulation de lactate intracellulaire et à une inhibition par le produit final de la lactate déshydrogénase. La perte de la capacité de régénération du NAD+ due au traitement combiné par la metformine et la this compound entraîne un blocage glycolytique, conduisant à une déplétion de l'ATP et à la mort cellulaire. This compound se lie également à l'enzyme glycolytique alpha-énolase, sensibilisant davantage les cellules cancéreuses à la metformine.

Applications De Recherche Scientifique

Syrosingopine in Non-Small Cell Lung Cancer

Recent studies have demonstrated that this compound, when combined with UK-5099, significantly inhibits the growth of non-small cell lung cancer (NSCLC) cells. The combination therapy not only suppresses cell proliferation but also induces apoptosis and cell cycle arrest. Mechanistic studies revealed that this synergistic effect is mediated through the activation of an integrated stress response (ISR), which promotes mitochondrial damage and oxidative stress within the cancer cells .

Breast Cancer Studies

In vitro experiments using human breast cancer cell lines (MDA-MB-231) showed that this compound effectively decreases extracellular acidification rates, intracellular pH, glucose consumption, and lactate secretion. This leads to a significant reduction in tumor cell proliferation and an increase in late apoptotic/necrotic cells . However, in vivo studies indicated no significant changes in extracellular pH or tumor growth when administered alone .

Combination with Metformin

This compound has been shown to potentiate the anticancer effects of metformin, a widely used diabetic drug. When used together, these compounds enhance each other's efficacy against cancer cells, leading to increased cell death in various cancer models. This combination strategy has shown promise in treating acute myeloid leukemia and other cancers by targeting metabolic pathways critical for tumor survival .

Inhibition of SARS-CoV-2 Entry

Interestingly, this compound has also been investigated for its potential antiviral properties against SARS-CoV-2. Research indicates that it can inhibit viral entry into host cells by targeting CD147 and MCT4, suggesting a dual role in both oncology and infectious disease .

Case Studies and Research Findings

Mécanisme D'action

Syrosingopine exerts its effects by inhibiting the lactate transporters MCT1 and MCT4, preventing lactate and hydrogen ion efflux from cells . This leads to intracellular lactate accumulation and end-product inhibition of lactate dehydrogenase . The loss of NAD+ regeneration capacity due to combined metformin and this compound treatment results in glycolytic blockade, leading to ATP depletion and cell death . This compound also binds to the glycolytic enzyme alpha-enolase, further sensitizing cancer cells to metformin .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Syrosingopine is part of a broader class of MCT inhibitors and metabolic modulators. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Research Findings

Mechanistic Superiority in Dual Inhibition :

- This compound’s dual MCT1/MCT4 inhibition disrupts the "lactate shuttle" in tumors, forcing glycolytic cells to retain lactate, which inhibits lactate dehydrogenase (LDH) and depletes NAD⁺. Combined with metformin (which blocks mitochondrial NADH dehydrogenase), this induces synthetic lethality in cancers like leukemia and fibrosarcoma .

- In contrast, AZD3965 (MCT1-selective) fails in MCT4-expressing tumors (e.g., HL60, SkBr3), whereas this compound remains effective .

In Vitro vs. In Vivo Discrepancies: In vitro: this compound (5–25 µM) reduces extracellular acidification (ECAR), glucose consumption, and lactate secretion in MDA-MB-231 breast cancer cells, while increasing apoptosis . Higher doses (>5 mg/kg) were precluded due to hypotension .

Synergistic Combinations :

- With Metformin : Depletes NAD⁺, blocks glycolysis, and kills oxidative cancer cells (e.g., HL60, OPM2) .

- With UK-5099 : Suppresses NSCLC by impairing glycolysis and mitochondrial respiration, inducing oxidative stress and apoptosis .

Toxicity Profile :

- This compound exacerbates liver fibrosis by activating hepatic stellate cells (HSCs), increasing α-SMA, collagen I, and MMPs .

- Unlike UK-5099 or AZD3965, this compound’s anti-hypertensive action necessitates careful dosing to avoid hypotension .

Table 2: In Vitro Efficacy Across Cancer Models

Activité Biologique

Syrosingopine is a compound primarily recognized for its role as an antihypertensive agent and its emerging significance in cancer therapeutics. This article delves into the biological activities of this compound, focusing on its mechanisms of action, effects on various cellular processes, and implications for cancer treatment.

This compound functions primarily as an inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT4. These transporters are crucial for regulating lactate and proton transport across cell membranes, which is particularly relevant in tumor metabolism. By inhibiting these transporters, this compound disrupts the metabolic processes of cancer cells, leading to significant changes in their viability and proliferation.

Effects on Tumor Metabolism

Recent studies have highlighted the impact of this compound on tumor cell lines, particularly human breast cancer (MDA-MB-231) and pharyngeal squamous cell carcinoma (FaDu). The following table summarizes the effects observed in these studies:

| Parameter | MDA-MB-231 Cells | FaDu Cells |

|---|---|---|

| Glucose Consumption | Decreased | Not significantly affected |

| Lactate Secretion | Decreased | Not significantly affected |

| Intracellular pH | Decreased | Not significantly affected |

| Cell Proliferation | Reduced | Reduced |

| Late Apoptotic/Necrotic Cells | Increased | Not significantly affected |

These findings suggest that this compound effectively reduces glucose metabolism and lactate export in glycolytic tumor cells, leading to increased intracellular lactate accumulation and subsequent apoptosis .

In Vivo Studies

In vivo experiments using MDA-MB-231 tumor xenografts have further demonstrated the effects of this compound. Notably, chronic treatment with this compound resulted in changes in extracellular pH and tumor growth dynamics. While initial studies indicated no significant impact on tumor growth or survival rates at lower doses, the potential for enhanced efficacy when combined with other agents like metformin has been explored .

Synergistic Effects with Metformin

This compound has been shown to potentiate the anticancer effects of metformin, a commonly used antidiabetic drug. The combination leads to synthetic lethality in cancer cells by enhancing intracellular lactate levels while inhibiting lactate dehydrogenase activity. This synergistic effect suggests a novel therapeutic strategy for targeting metabolic vulnerabilities in cancer cells .

Impact on Liver Fibrosis

Interestingly, this compound has also been investigated for its effects on hepatic stellate cells (HSCs) and liver fibrosis. In studies involving LX2 cells (a model for HSCs), this compound treatment resulted in increased lactate levels and activation of HSCs, indicating a potential exacerbation of liver fibrosis rather than a therapeutic effect . This highlights the need for careful consideration of its systemic effects beyond oncology.

Case Studies and Clinical Implications

Clinical data have shown that this compound is effective in managing essential hypertension. A study involving 64 patients demonstrated significant antihypertensive effects when administered alone . However, its dual role as an antihypertensive agent and a potential anticancer drug necessitates further investigation into dosage and long-term effects.

Q & A

Q. What are the primary molecular targets of Syrosingopine, and how can researchers validate their inhibition in cellular models?

this compound primarily inhibits monocarboxylate transporters MCT1 and MCT4, with 60-fold greater potency against MCT4. To validate target inhibition, researchers can:

- Measure lactate efflux via enzymatic assays or fluorescent probes (e.g., pH-sensitive dyes like BCECF-AM) to quantify intracellular acidification .

- Use extracellular acidification rate (ECAR) measurements via Seahorse XF Analyzer, as MCT4 inhibition reduces lactate export, lowering ECAR .

- Validate MCT isoform expression via qRT-PCR or Western blotting in cell lines like MDA-MB-231 or FaDu to correlate inhibition efficacy with target expression levels .

Q. What in vitro assays are recommended to assess this compound’s effect on cancer cell metabolism?

- ECAR Analysis : Treat cells (e.g., MDA-MB-231) with this compound (1–75 μM) and measure ECAR over 24–72 hours using a Seahorse XF Analyzer. Dose-dependent reductions in ECAR indicate metabolic inhibition .

- Intracellular pH (pHi) Measurement : Use fluorescent pH indicators (e.g., SNARF-1) to confirm acidification. This compound at 50 μM reduced pHi in MDA-MB-231 cells by 0.5 units .

- Cell Viability Assays : Combine this compound with metformin (5–10 mM) and assess viability via MTT or ATP-based assays to study synergistic effects .

Q. What controls are essential in this compound cytotoxicity assays?

- Vehicle Controls : Include DMSO controls at concentrations equivalent to treatment groups (e.g., 0.1% v/v) .

- Positive Controls : Use known MCT inhibitors (e.g., AZD3965 for MCT1) to benchmark this compound’s efficacy.

- Cell Line Specificity : Test this compound in MCT4-high (e.g., FaDu) vs. MCT4-low cell lines to control for target expression variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy across cancer cell lines?

- Mechanistic Profiling : Compare MCT1/4 expression (via RNA-seq or proteomics) and baseline lactate levels in resistant vs. sensitive cell lines. For example, FaDu cells (high oxidative metabolism) showed ECAR reduction at 25 μM this compound, while MDA-MB-231 required 50 μM .

- Dose-Response Optimization : Perform IC50 determinations under varying extracellular lactate/pH conditions to model tumor microenvironment heterogeneity.

- Multi-Omics Integration : Combine metabolomics (e.g., LC-MS for lactate/pyruvate ratios) with transcriptomics to identify compensatory pathways (e.g., glutaminolysis) .

Q. What experimental designs are optimal for studying this compound’s synergy with metformin in vivo?

- Xenograft Models : Use immunodeficient mice implanted with TNBC cells (e.g., MDA-MB-231). Administer this compound (10–25 mg/kg orally) and metformin (250 mg/kg intraperitoneally) daily for 10 days .

- PET Imaging : Monitor treatment response via [18F]FLT (proliferation) and [18F]FDG (glucose uptake). This compound + metformin reduced [18F]FLT uptake by >50% (*p<0.001), indicating antiproliferative synergy .

- Molecular Endpoints : Post-trial, analyze tumors for MCT4 and EMT biomarkers (e.g., Snail) via immunohistochemistry to validate target modulation .

Q. How can researchers address variability in this compound’s metabolic inhibition data?

- Statistical Powering : Predefine sample sizes using power analysis (α=0.05, β=0.2) to account for biological variability in ECAR/pHi measurements.

- Longitudinal Replicates : Conduct time-course experiments (e.g., 24-, 48-, 72-hour exposures) to distinguish transient vs. sustained effects .

- Normalization Strategies : Normalize ECAR data to baseline cellular respiration (OCR) or protein content to mitigate inter-experimental variability.

Q. What pharmacokinetic parameters should be prioritized in preclinical this compound studies?

- Oral Bioavailability : Assess plasma concentrations via LC-MS/MS after oral administration (e.g., 10 mg/kg in mice) to confirm therapeutic levels .

- Tissue Distribution : Use radiolabeled this compound (e.g., ³H-isotopes) to quantify uptake in tumors vs. normal tissues.

- Half-Life Determination : Perform serial blood sampling to calculate elimination half-life and optimize dosing schedules.

Q. How can multi-omics approaches elucidate this compound’s mechanism beyond MCT inhibition?

- Metabolomics : Profile tricarboxylic acid (TCA) cycle intermediates and NAD+/NADH ratios to identify metabolic rewiring.

- Single-Cell RNA-Seq : Cluster cell subpopulations by stress-response pathways (e.g., hypoxia-inducible factors) post-treatment.

- CRISPR Screens : Perform genome-wide knockout screens to identify synthetic lethal partners of this compound (e.g., glycolytic enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.